molecular formula C22H24N2O5 B3018776 (Z)-2-((5-methylfuran-2-yl)methylene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951929-25-2

(Z)-2-((5-methylfuran-2-yl)methylene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B3018776
CAS No.: 951929-25-2
M. Wt: 396.443
InChI Key: CFYLAKZGDACCSB-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-2-((5-methylfuran-2-yl)methylene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a benzofuro-oxazin derivative characterized by a fused bicyclic core structure. Key features include:

  • Z-configuration: The stereochemistry at the methylene group (C2 position) is critical for molecular geometry and interactions.
  • A 2-morpholinoethyl chain at the C8 position, enhancing solubility due to the polar morpholine moiety.

This compound’s structural complexity necessitates advanced characterization techniques, such as ¹³C NMR, to confirm stereochemistry and substituent placement .

Properties

IUPAC Name

(2Z)-2-[(5-methylfuran-2-yl)methylidene]-8-(2-morpholin-4-ylethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-15-2-3-16(28-15)12-20-21(25)17-4-5-19-18(22(17)29-20)13-24(14-27-19)7-6-23-8-10-26-11-9-23/h2-5,12H,6-11,13-14H2,1H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYLAKZGDACCSB-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((5-methylfuran-2-yl)methylene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3

This structure features a benzofuroxazine core with a morpholinoethyl side chain and a furan moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in critical physiological processes.

1. Enzyme Inhibition

Research indicates that the compound may inhibit enzymes such as:

  • Tyrosinase : A critical enzyme in melanin production. In vitro studies have shown that derivatives of similar structures can significantly inhibit tyrosinase activity, suggesting that this compound may exhibit similar properties .
  • α-Glucosidase : Compounds with similar scaffolds have demonstrated potential as α-glucosidase inhibitors, which could be beneficial in managing diabetes by delaying carbohydrate absorption .

2. Receptor Modulation

The compound's ability to interact with various receptors has not been extensively documented; however, compounds with similar structures have been noted to act on cannabinoid receptors (CB1 and CB2), suggesting potential neuroprotective or analgesic effects .

Biological Activity Data

Activity TypeTargetEffectReference
Enzyme InhibitionTyrosinaseSignificant inhibition
Enzyme Inhibitionα-GlucosidasePotential inhibitor
Receptor InteractionCannabinoid ReceptorsNeuroprotective effects

Case Study 1: Tyrosinase Inhibition

A study evaluated various derivatives of benzofuroxazine compounds for their tyrosinase inhibitory activity. The most potent derivatives showed up to 96% inhibition at specific concentrations. The presence of hydroxyl groups significantly enhanced the inhibitory effect, indicating that modifications to the structure can lead to increased biological activity .

Case Study 2: α-Glucosidase Inhibition

Another investigation focused on the interaction of similar compounds with α-glucosidase. The docking studies suggested strong binding affinities due to hydrophobic interactions and hydrogen bonding with key amino acid residues at the active site. This study highlighted the potential for these compounds in developing anti-diabetic agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The following table compares the target compound with structurally related benzofuro-oxazin derivatives:

Compound Name C2 Substituent C8 Substituent Molecular Weight (g/mol) Key Properties
(Z)-2-((5-methylfuran-2-yl)methylene)-8-(2-morpholinoethyl)-... (Target) 5-methylfuran-2-yl 2-morpholinoethyl ~453.5* High polarity, moderate solubility
(Z)-8-[2-(4-Fluorophenyl)ethyl]-2-(4-pyridinylmethylene)-... () 4-pyridinylmethylene 4-fluorophenethyl ~437.4 (excluding dioxane) Lipophilic, potential receptor binding
(Z)-2-(3,4-dimethoxybenzylidene)-8-(4-methoxyphenyl)-... () 3,4-dimethoxybenzylidene 4-methoxyphenyl ~449.5* High aromaticity, low solubility

*Calculated based on molecular formula.

Key Observations:

C2 Substituent :

  • The target’s 5-methylfuran group offers moderate electron-donating effects and steric bulk, contrasting with the 4-pyridinylmethylene () and dimethoxybenzylidene () groups. Pyridine and methoxy groups may enhance hydrogen bonding or π-stacking, respectively .
  • The Z-configuration in all analogs ensures a planar orientation of the C2 substituent, optimizing interactions with biological targets.

C8 Substituent: The morpholinoethyl chain in the target compound introduces polarity, improving aqueous solubility compared to the 4-fluorophenethyl () and 4-methoxyphenyl () groups, which are more lipophilic. Fluorine in ’s compound may enhance metabolic stability and membrane permeability .

Chirality and Stereochemical Impact

The Z-configuration of the target compound is critical for its bioactivity. As demonstrated by Pasteur’s foundational work on tartaric acid, stereochemistry profoundly influences molecular recognition and biological activity . For example:

  • The Z-isomer’s spatial arrangement may favor binding to enzymatic pockets or receptors, whereas the E-isomer could exhibit reduced affinity.
  • Isomer ratios during synthesis (e.g., 60% major isomer in ) highlight the importance of stereochemical control in yield optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.